![molecular formula C7H4BrN3 B13656823 6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
6-Bromopyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromopyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring with a bromine atom attached at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminonicotinonitrile.
Bromination: The aromatic ring is brominated using reagents such as N-bromosuccinimide (NBS).
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield this compound.
Industrial Production Methods: In industrial settings, microwave irradiation is often employed to enhance the efficiency of the synthesis. This method not only improves yields but also reduces the formation of undesirable by-products .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromopyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines .
Aplicaciones Científicas De Investigación
6-Bromopyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Bromopyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the human chemokine receptor CXCR2. This interaction inhibits the signaling pathways mediated by CXCR2, which are involved in inflammatory and immune responses . The compound’s ability to inhibit these pathways makes it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Comparación Con Compuestos Similares
- 6-Chloropyrido[3,4-d]pyrimidine
- 6-Fluoropyrido[3,4-d]pyrimidine
- 6-Iodopyrido[3,4-d]pyrimidine
Comparison: 6-Bromopyrido[3,4-d]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C7H4BrN3 |
|---|---|
Peso molecular |
210.03 g/mol |
Nombre IUPAC |
6-bromopyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H |
Clave InChI |
ZGHKXVYFZYZTJL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC=NC2=CN=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


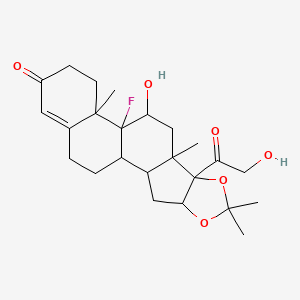
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)
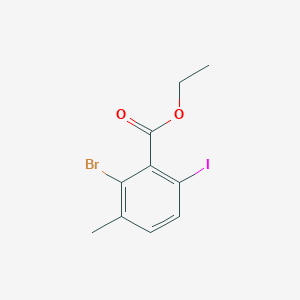
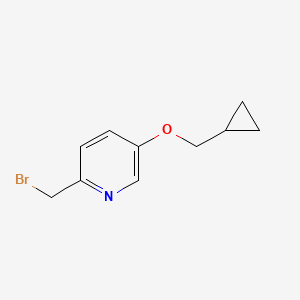

![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
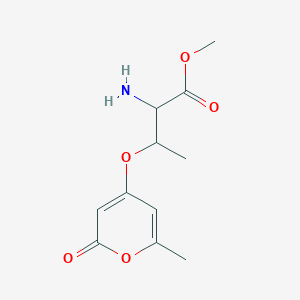
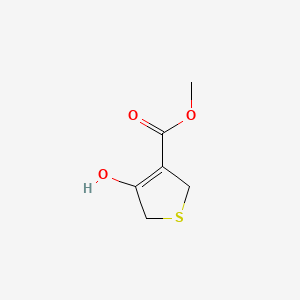
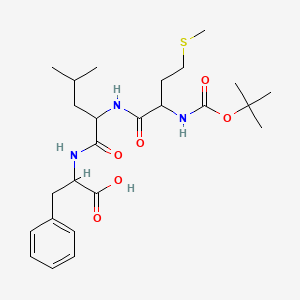

![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)

![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)
